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Introduction
Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for the

treatment of hypertension and heart failure.[1] As a Biopharmaceutical Classification System

(BCS) Class II drug, Ramipril exhibits low aqueous solubility and high permeability, which can

lead to poor dissolution and variable bioavailability.[1] The solid dispersion technique is a

promising approach to enhance the dissolution rate of poorly water-soluble drugs like Ramipril.

[2][3] This method involves dispersing the drug in an inert hydrophilic carrier at the solid state,

which can lead to a reduction in particle size, a decrease in crystallinity, and improved

wettability, ultimately enhancing the dissolution rate and potentially the bioavailability.[1][3]

These application notes provide a comprehensive overview and detailed protocols for the

preparation and characterization of Ramipril solid dispersions to improve its dissolution profile.

Principle of Solid Dispersion for Dissolution
Enhancement
The core principle behind the enhanced dissolution of Ramipril from a solid dispersion lies in

the modification of its physical properties. By dispersing Ramipril molecules within a hydrophilic

carrier matrix, the following key mechanisms contribute to improved dissolution:
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Reduction of Drug Crystallinity: The crystalline structure of Ramipril is disrupted and, in

optimal conditions, converted to a more soluble amorphous state.[1]

Increased Surface Area: The drug is molecularly dispersed or forms very fine colloidal

particles within the carrier, leading to a significant increase in the surface area available for

dissolution.

Improved Wettability: The hydrophilic carrier enhances the wettability of the hydrophobic

Ramipril particles, facilitating better contact with the dissolution medium.[1]

Formation of Soluble Complexes: In some cases, the drug and carrier may form soluble

complexes that further enhance the drug's solubility.

Experimental Protocols
Materials and Reagents

Material/Reagent Grade

Ramipril USP Grade

Polyvinylpyrrolidone (PVP K-30) Pharmaceutical Grade

Polyethylene Glycol (PEG 4000, PEG 6000) Pharmaceutical Grade

Poloxamer 188 Pharmaceutical Grade

β-Cyclodextrin Pharmaceutical Grade

Hydroxypropyl Cellulose (HPC) Pharmaceutical Grade

Methanol Analytical Grade

Ethanol Analytical Grade

Potassium Bromide (KBr) FTIR Grade

0.1 N Hydrochloric Acid (HCl) Analytical Grade

Phosphate Buffer (pH 6.8) Analytical Grade

Preparation of Ramipril Solid Dispersions
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Several methods can be employed to prepare Ramipril solid dispersions. The choice of method

depends on the physicochemical properties of the drug and the carrier.

This is one of the most common methods for preparing solid dispersions.

Protocol:

Accurately weigh Ramipril and the selected polymer (e.g., PVP K30, PEG 4000) in the

desired drug-to-polymer ratios (e.g., 1:1, 1:2, 1:3).[4]

Dissolve both the drug and the polymer in a sufficient volume of a suitable solvent, such as

methanol or ethanol, with continuous stirring until a clear solution is obtained.[1][4]

Evaporate the solvent using a water bath or a rotary evaporator at a controlled temperature

(e.g., 40°C) with continuous stirring.[1][4]

Once the solvent is completely evaporated, a solid mass will be obtained.

Pulverize the dried mass using a mortar and pestle.

Pass the resulting powder through a sieve (e.g., 60 mesh) to obtain a uniform particle size.

[1]

Store the prepared solid dispersion in a desiccator until further use.[1]

This method is particularly useful for producing solid dispersions with a pasty consistency.

Protocol:

Accurately weigh Ramipril and the chosen polymer (e.g., PVP K-30, PEG 6000, Poloxamer

188) in the desired ratios (e.g., 1:1, 1:2, 1:3).[1]

Place the mixture in a mortar.

Add a small amount of a hydroalcoholic solvent (e.g., ethanol) to form a thick paste.

Knead the paste thoroughly for a specified time (e.g., 30 minutes) to ensure homogeneous

mixing.[2]
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Dry the resulting mass in a hot air oven at a controlled temperature (e.g., 40-45°C) until

completely dry.[1]

Pulverize the dried mass and pass it through a sieve.[1]

Store the final product in a desiccator.[1]

This method is suitable for thermally stable drugs and carriers that can be melted without

decomposition.

Protocol:

Accurately weigh Ramipril and the carrier (e.g., PEG 4000, PEG 6000) in the desired ratio

(e.g., 1:1, 1:2, 1:3).[2]

Melt the carrier in a water bath at a temperature slightly above its melting point (e.g., 70°C

for PEG 6000).[2][5]

Add the drug to the molten carrier and stir continuously until a homogenous mixture is

obtained.

Cool the mixture rapidly by placing the container on an ice bath while continuing to stir.

The solidified mass is then pulverized and sieved.

Store the prepared solid dispersion in a desiccator.[2]

Characterization of Ramipril Solid Dispersions
Protocol:

Accurately weigh a quantity of the solid dispersion equivalent to 10 mg of Ramipril.

Dissolve the sample in a suitable solvent (e.g., methanol).

Filter the solution to remove any insoluble excipients.

Dilute the filtrate to a suitable concentration with the same solvent.
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Measure the absorbance of the resulting solution using a UV-Vis spectrophotometer at the

λmax of Ramipril (around 210-222 nm).[4][6]

Calculate the drug content using a pre-constructed calibration curve.

Protocol:

Perform the dissolution study using a USP Dissolution Apparatus II (Paddle type).[1]

Use 900 mL of a suitable dissolution medium, such as 0.1 N HCl (to simulate gastric fluid) or

phosphate buffer pH 6.8 (to simulate intestinal fluid).[5][6]

Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[1]

Set the paddle speed to 50 or 75 rpm.[1][5]

Place a quantity of the solid dispersion equivalent to a specific dose of Ramipril (e.g., 5 mg

or 10 mg) into the dissolution vessel.[1]

Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60

minutes).[1]

Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution

medium.

Filter the samples and analyze the drug concentration using a UV-Vis spectrophotometer or

HPLC.[2]

Protocol:

Mix a small amount of the solid dispersion sample with dry potassium bromide (KBr).

Compress the mixture into a thin pellet using a hydraulic press.

Record the FTIR spectrum over a suitable range (e.g., 4000 to 400 cm⁻¹).[2]

Compare the spectrum of the solid dispersion with the spectra of pure Ramipril and the

carrier to identify any potential interactions. The absence of new peaks or significant shifts in
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the characteristic peaks of Ramipril indicates the absence of chemical interaction.[1]

Protocol:

Accurately weigh a small amount of the sample (3-5 mg) into an aluminum pan.

Seal the pan and place it in the DSC instrument.

Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g.,

30-200°C).

Record the heat flow as a function of temperature.

The disappearance or broadening of the endothermic peak corresponding to the melting

point of Ramipril in the solid dispersion thermogram suggests a change from the crystalline

to the amorphous state.[1]

Protocol:

Place a thin layer of the powder sample on a sample holder.

Scan the sample over a specific range of 2θ angles (e.g., 5-60°).

The XRD pattern of the pure drug will show sharp, intense peaks indicative of its crystalline

nature.

A reduction in the intensity of these peaks or their complete absence in the solid dispersion

pattern confirms the amorphization or reduced crystallinity of Ramipril.[2]

Data Presentation
Solubility Enhancement of Ramipril Solid Dispersions
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Formulati
on

Carrier
Drug:Carr
ier Ratio

Preparati
on
Method

Solubility
(mg/mL)

Fold
Increase
in
Solubility

Referenc
e

Pure

Ramipril
- - - 3.5 - [1]

SD

(Kneading)

PVP K-

30/PEG

6000/Polox

amer 188

- Kneading 4.6 1.31 [1]

SD

(Solvent

Evaporatio

n)

PVP K-

30/PEG

6000/Polox

amer 188

-

Solvent

Evaporatio

n

7.3 2.09 [1]

Pure

Ramipril
- - - 0.025 - [6]

SD

(Solvent

Evaporatio

n)

PEG 6000 -

Solvent

Evaporatio

n

7.54 301.6 [6]

SD

(Solvent

Evaporatio

n)

PVP K30 -

Solvent

Evaporatio

n

1.50 60.0 [6]

In Vitro Dissolution Enhancement of Ramipril Solid
Dispersions
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Formula
tion

Carrier
Drug:Ca
rrier
Ratio

Method
Dissolut
ion
Medium

% Drug
Release
(at 30
min)

% Drug
Release
(at 60
min)

Referen
ce

Pure

Ramipril
- - -

0.1 N

HCl
-

52.59 ±

0.481
[6]

SD with

PEG

6000

PEG

6000
- -

0.1 N

HCl
-

77.42 ±

0.398
[6]

Pure

Ramipril
- - -

Phosphat

e Buffer

pH 6.8

-
58.78 ±

0.382
[6]

SD with

PEG

6000

PEG

6000
- -

Phosphat

e Buffer

pH 6.8

92.55 ±

0.67
- [6][7]

Marketed

Formulati

on

- - -
pH 1.2

Buffer
- 74.72 [1]

Optimize

d SD

PVP K-

30/PEG

6000/Pol

oxamer

188

-

Solvent

Evaporati

on

pH 1.2

Buffer
- 96.86 [1]

Ramipril-

PEG400

0 Tablet

PEG

4000
1:1 Fusion

0.1 N

HCl
-

91 (at 45

min)
[2]

Ramipril-

PEG600

0 Tablet

PEG

6000
1:1 Fusion

0.1 N

HCl
-

97 (at 45

min)
[2]

Visualizations
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Start: Ramipril (Poorly Soluble)

Select Hydrophilic Carrier
(e.g., PVP K30, PEG 6000)

Choose Preparation Method

Solvent Evaporation Kneading Fusion (Melting)

Solid Dispersion Formation

Characterization

Drug Content In Vitro Dissolution FTIR Spectroscopy Differential Scanning
Calorimetry (DSC) X-Ray Diffractometry (XRD)

Data Analysis & Comparison

End: Enhanced Ramipril Dissolution

Click to download full resolution via product page

Caption: Experimental workflow for enhancing Ramipril dissolution.
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Solid Dispersion Technique

Reduced Drug Crystallinity
(Amorphous State)

Increased Surface Area
& Improved Wettability

Formation of
Soluble Complexes

Enhanced Dissolution Rate
of Ramipril

Potential for Improved
Bioavailability

Click to download full resolution via product page

Caption: Mechanism of dissolution enhancement by solid dispersion.

Conclusion
The solid dispersion technique is a highly effective method for enhancing the solubility and

dissolution rate of Ramipril. By selecting appropriate hydrophilic carriers and preparation

methods, the dissolution profile of Ramipril can be significantly improved compared to the pure

drug. The protocols and data presented in these application notes provide a solid foundation for

researchers and drug development professionals to formulate Ramipril with enhanced

dissolution characteristics, which may lead to improved therapeutic outcomes. Further in vivo

studies are recommended to correlate the enhanced in vitro dissolution with improved

bioavailability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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